2,4-Dichloro-N-[2,2,2-trifluoro-1-(6-methyl-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide
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Overview
Description
2,4-DICHLORO-N~1~-[2,2,2-TRIFLUORO-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N~1~-[2,2,2-TRIFLUORO-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes may include:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Amination: Incorporation of the benzothiazolyl group through nucleophilic substitution.
Trifluoromethylation: Addition of trifluoromethyl groups using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N~1~-[2,2,2-TRIFLUORO-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-DICHLORO-N~1~-[2,2,2-TRIFLUORO-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-[2,2,2-TRIFLUORO-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,4-Dichloro-1-(trifluoromethyl)benzene
- 2,4-Dichlorobenzotrifluoride
- 1,3-Dichloro-4-(trifluoromethyl)benzene
Uniqueness
2,4-DICHLORO-N~1~-[2,2,2-TRIFLUORO-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl and benzothiazolyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C18H11Cl2F6N3OS |
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Molecular Weight |
502.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propan-2-yl]benzamide |
InChI |
InChI=1S/C18H11Cl2F6N3OS/c1-8-2-5-12-13(6-8)31-15(27-12)29-16(17(21,22)23,18(24,25)26)28-14(30)10-4-3-9(19)7-11(10)20/h2-7H,1H3,(H,27,29)(H,28,30) |
InChI Key |
MSSAVIOWXBCGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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